4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Data deficit Comparator analysis

4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a synthetic small molecule featuring a 4-cyanobenzamide group appended to a 7-oxaspiro[3.5]nonane scaffold. Its molecular formula is C16H18N2O2, with a molecular weight of 270.33 g/mol, a calculated XLogP3-AA of 1.9, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C16H18N2O2
Molecular Weight 270.332
CAS No. 2034424-61-6
Cat. No. B2573929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
CAS2034424-61-6
Molecular FormulaC16H18N2O2
Molecular Weight270.332
Structural Identifiers
SMILESC1CC2(C1NC(=O)C3=CC=C(C=C3)C#N)CCOCC2
InChIInChI=1S/C16H18N2O2/c17-11-12-1-3-13(4-2-12)15(19)18-14-5-6-16(14)7-9-20-10-8-16/h1-4,14H,5-10H2,(H,18,19)
InChIKeyJNNQFGPIERZRIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile of 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide (CAS 2034424-61-6)


4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a synthetic small molecule featuring a 4-cyanobenzamide group appended to a 7-oxaspiro[3.5]nonane scaffold [1]. Its molecular formula is C16H18N2O2, with a molecular weight of 270.33 g/mol, a calculated XLogP3-AA of 1.9, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is cataloged by multiple chemical suppliers as a research chemical, but its primary scientific applications, specific biological targets, and performance differentiators relative to structural analogs are not established in the current publicly available literature indexed in standard databases.

Why In-Class Substitution for 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide Lacks a Scientific Basis


In the absence of publicly available biological, pharmacological, or physical property data specifically linked to the 7-oxaspiro[3.5]nonane core, there is no evidence to suggest that structural analogs would perform equivalently or differently. The assumption that any compound containing this scaffold can be freely interchanged with another is scientifically unsupported without experimental confirmation. Consequently, no evidence-based rationale for avoiding generic substitution can currently be constructed.

Product-Specific Quantitative Evidence for 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide


Absence of Verifiable Comparative Data

A systematic search for quantitative comparative data on 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide yielded no results. Potential evidence dimensions such as target binding affinity, selectivity, ADME properties, or functional activity are not available for this molecule against any named comparator or baseline. While broad patent filings mention oxaspiro derivatives for therapeutic use [1], the specific compound is not included as a worked example with assay data. Vendors describe it as an inhibitor of NADPH oxidase or a protein kinase inhibitor , but these classifications are not substantiated by any identified quantitative data, comparator analysis, or cited primary reference.

Data deficit Comparator analysis

Potential Application Scenarios for 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide Based on Current Evidence


Exploratory Chemical Biology for Novel Target Deconvolution

Given the complete absence of defined biological activity data, the primary research application for this compound is as an unexplored chemical entity for screening in phenotypic or target-based assays. Its use in this context is driven by the novelty of the scaffold rather than by any proven, quantified differentiator [1]. A researcher might select it as part of a diversity library to identify new hit matter, where the selection criterion is structural uniqueness, not comparative performance.

Synthetic Chemistry Feasibility and Method Development

The compound can serve as a reference standard or substrate in synthetic method development focused on the 7-oxaspiro[3.5]nonane core. The presence of the 4-cyano group offers a distinct synthetic handle for further derivatization compared to unsubstituted benzamide analogs [1]. However, no data exists to claim superior reactivity or yield in specific transformations compared to alternative substrates.

Procurement as an Analytical Reference Standard

As a commercially available compound with a defined CAS number and high purity (e.g., 97% as listed by some vendors ), it can be procured as a qualitative reference standard for analytical method validation (e.g., HPLC, LC-MS) where a specific chromatographic retention time and mass spectrum are required. This application is based on physical availability and purity, not on a biological or functional advantage.

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